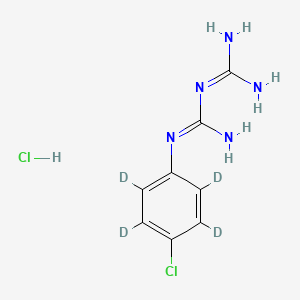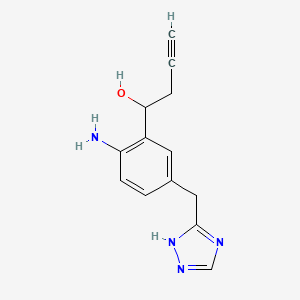
3-Benzyloxy-4-methoxy-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-4-methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol It is a benzophenone derivative, characterized by the presence of benzyloxy, methoxy, and methyl groups attached to the benzophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-Benzyloxy-4-methoxybenzaldehyde: This intermediate can be synthesized by reacting 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone: The intermediate 3-Benzyloxy-4-methoxybenzaldehyde is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for 3-Benzyloxy-4-methoxy-4’-methylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyloxy-4-methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Formation of benzyloxybenzoic acid and methoxybenzoic acid.
Reduction: Formation of benzyloxy-4-methoxy-4’-methylbenzophenol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the parent compound.
Aplicaciones Científicas De Investigación
3-Benzyloxy-4-methoxy-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the benzophenone core can undergo photochemical reactions, generating reactive oxygen species (ROS) that can modulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxy-4-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but differs in the presence of an aldehyde group instead of a ketone.
4-Methoxy-3-methylbenzaldehyde: Similar in having methoxy and methyl groups but lacks the benzyloxy group.
3-Benzyloxy-4-methoxybenzoic acid: Contains the benzyloxy and methoxy groups but has a carboxylic acid group instead of a ketone.
Uniqueness
The presence of both benzyloxy and methoxy groups enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-16-8-10-18(11-9-16)22(23)19-12-13-20(24-2)21(14-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJDDKVYUKMOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)







